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5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Medicinal Che

Executive Summary

In modern drug discovery and agrochemical development, bifunctional chemical intermediates are critical for constructing complex molecular architec
versatile building block characterized by a halogenated aromatic ring tethered to a flexible five-carbon aliphatic nitrile chain[1]. As a Senior Applicatior
field-proven guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this compound.

Chemical Identity & Physicochemical Profiling

The structural architecture of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is strategically designed for medicinal chemistry. The 4-chloro-2-fluoropheno:
cytochrome P450-mediated oxidation[2]. Simultaneously, the pentanenitrile chain acts as a flexible spacer ending in a cyano group, which serves as

Table 1: Key Chemical and Structural Properties

Property Value | Description

IUPAC Name 5-(4-chloro-2-fluorophenoxy)pentanenit
CAS Registry Number 1443333-47-8[1]

Molecular Formula C11H11CIFNO

Molecular Weight 227.66 g/mol [4]

Structural Features Halogenated aryl ether, aliphatic nitrile
Primary Function Bifunctional intermediate / Lipophilic lin

Strategic Role in Drug Development

The utility of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is heavily documented in recent pharmaceutical patents. The compound is primarily utilized tc
affinity and membrane permeability.

« Sodium Channel Blockers: The moiety has been incorporated into pyrimidine derivatives designed as sodium channel blockers for the treatment of
Nav channels.

* GLP-1 Receptor Agonists: In the development of heterocyclic GLP-1 agonists for metabolic disorders, similar 4-chloro-2-fluorophenoxy derivatives

» Prokineticin Receptor Antagonists: Sulfonyl piperidine derivatives utilizing this structural motif have been patented for treating prokineticin-mediatec
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Fig 1: Downstream functionalization pathways of the pentanenitrile moiety.

Synthetic Methodology: The Williamson Ether Synthesis

The most efficient, scalable, and atom-economical route to synthesize 5-(4-chloro-2-fluorophenoxy)pentanenitrile is via the Williamson Ether Synthes
chloro-2-fluorophenol attacks the electrophilic carbon of 5-bromovaleronitrile[3].

Mechanistic Causality & Reagent Selection

» Nucleophile Precursor: 4-Chloro-2-fluorophenol. The electron-withdrawing nature of the ortho-fluoro and para-chloro groups increases the acidity o
unsubstituted phenol.

» Electrophile: 5-Bromovaleronitrile is preferred over 5-chlorovaleronitrile. The bromide ion is a superior leaving group due to its larger size and polar
» Base: Potassium carbonate (K2CO:s) is the optimal base. It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent th

« Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). As polar aprotic solvents, they solvate the potassium cation but leave the phenoxic
accelerating the Sn2 reaction[7].
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Fig 2: Williamson ether synthesis workflow and SN2 mechanistic pathway.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating; visual cues and specific extraction steps ensure the integrity of the product at each phase[3].
Materials Required:

o 4-Chloro-2-fluorophenol (1.0 equiv, ~10 mmol)

« 5-Bromovaleronitrile (1.1 equiv, ~11 mmol)

¢ Anhydrous K2COs (1.5 equiv, ~15 mmol)

¢ Anhydrous DMF (20 mL)

» Ethyl Acetate (EtOAc) and Brine for extraction
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Procedure:

Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluorophenol and anhydrous DMF ur
mixture will turn slightly yellow/orange as the phenoxide anion forms. Stir at room temperature for 30 minutes.

Alkylation: Add 5-bromovaleronitrile dropwise via syringe over 5 minutes.

Heating & Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Stir for 4—6 hours. Monitor the reaction progress via Thin Layer Chroma
disappearance of the lower-Rf phenol spot indicates completion.

Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled wz
aqueous phase with EtOAc (3 x 50 mL).

Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by copious amounts of water (3 x £
Drying & Concentration: Dry the organic layer over anhydrous Na2SOea, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude oil via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 5-(4

Analytical Characterization Standards

To confirm the successful synthesis and purity of 5-(4-chloro-2-fluorophenoxy)pentanenitrile, the following analytical signatures should be verified:

H NMR (CDCls, 400 MHz):

o 66.80 - 7.15 ppm (m, 3H): Aromatic protons of the 4-chloro-2-fluorophenyl ring. The coupling constants will reflect ortho/meta splitting complicat:

o

4 4.05 ppm (t, J = 6.0 Hz, 2H): The -CH2-O- protons. The electronegativity of the oxygen strongly deshields these protons.

o

4 2.45 ppm (t, J = 7.0 Hz, 2H): The -CH2-CN protons. Deshielded by the anisotropic effect of the cyano group.

o

5 1.80 - 1.95 ppm (m, 4H): The internal methylene protons of the pentane chain.
FT-IR Spectroscopy: Look for a sharp, distinct absorption band at ~2245 cm~1, which is the hallmark stretching frequency of the aliphatic C=N (nitri

LC-MS (ESI+): Expected [M+H]* peak at m/z 228.1. A characteristic M+2 isotope peak at m/z 230.1 will be present at ~33% intensity relative to the
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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